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Compound of Interest

Compound Name: 4-(3-Azetidinyloxy)benzoic acid

CAS No.: 1015846-55-5

Cat. No.: B3198583 Get Quote

Introduction: The Strategic Role of Azetidine-
Containing Linkers in Peptide and Drug Discovery
The incorporation of rigid, non-natural linkers into peptide structures is a powerful strategy in

modern medicinal chemistry. These linkers can enforce specific conformations, enhance

metabolic stability, and provide novel vectors for molecular recognition. Among these, 4-(3-
azetidinyloxy)benzoic acid stands out as a particularly valuable intermediate. Its rigid benzoic

acid core, combined with the unique three-dimensional presentation of the azetidine ring, offers

a versatile scaffold for constructing complex peptide architectures, antibody-drug conjugates

(ADCs), and other targeted therapeutics.

The azetidine moiety, a four-membered saturated heterocycle, is not merely a spacer. The

nitrogen atom within the ring can be strategically functionalized post-synthesis, allowing for the

attachment of imaging agents, cytotoxic payloads, or other functionalities.[1] This "late-stage

functionalization" capability is highly advantageous, as it permits the diversification of a

common peptide intermediate.[1]

This guide provides a comprehensive overview and detailed protocols for the efficient coupling

of 4-(3-azetidinyloxy)benzoic acid into peptide sequences using standard solid-phase

peptide synthesis (SPPS) techniques. We will delve into the rationale behind reagent selection,
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offer step-by-step experimental procedures, and provide troubleshooting advice to empower

researchers in leveraging this unique chemical tool.

Physicochemical Properties and Handling of 4-(3-
Azetidinyloxy)benzoic Acid
A thorough understanding of the intermediate's properties is crucial for successful and

reproducible coupling outcomes.

2.1 Structure and Key Features

IUPAC Name: 4-(azetidin-3-yloxy)benzoic acid

CAS Number: 1609395-67-6 (as hydrochloride salt)[2]

Molecular Formula: C₁₀H₁₁NO₃

Key Features: The molecule combines an aromatic carboxylic acid with an ether-linked

azetidine ring. The carboxylic acid is the point of activation for amide bond formation. The

azetidine nitrogen is typically protected during SPPS, often with a Boc (tert-butyloxycarbonyl)

or Cbz (carboxybenzyl) group, which can be orthogonally removed.[1]

2.2 Solubility Profile

While specific quantitative data is not broadly published, the structural motifs allow for

reasoned solubility predictions.

Good Solubility: Expected in polar aprotic solvents commonly used in SPPS, such as N,N-

Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[3][4]

Moderate Solubility: Dichloromethane (DCM) can be used, potentially with co-solvents to

improve solubility.[5]

Poor Solubility: Generally insoluble in non-polar solvents like hexanes and sparingly soluble

in water, although its salts will have higher aqueous solubility.[6]
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For practical purposes, dissolving the reagent in a minimal amount of DMF before adding it to

the main reaction vessel is a reliable approach.[7]

2.3 Acidity and Reactivity

The pKa of the carboxylic acid is estimated to be similar to that of benzoic acid (pKa ≈ 4.2),

though the ether linkage may have a minor electronic effect.[8][9] This acidity is well within the

range for standard activation chemistries. The substituted benzoic acid structure can be

considered moderately sterically hindered, which informs the choice of coupling reagents. For

such "difficult couplings," more potent activating agents are recommended to achieve high

efficiency.[10][11]

Core Principles of Peptide Coupling with 4-(3-
Azetidinyloxy)benzoic Acid
The formation of an amide bond between the carboxylic acid of the azetidine intermediate and

the N-terminal amine of the growing peptide chain is a dehydration reaction. This process

requires an "activating agent" to convert the carboxylic acid into a more reactive species,

susceptible to nucleophilic attack by the amine.
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Activation Step

Coupling Step

4-(3-Azetidinyloxy)benzoic Acid
(R-COOH)

Highly Reactive
O-Acylisourea Ester
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Start: Peptide-Resin
(Fmoc-NH-Peptide-Resin)

1. Swell Resin in DMF

2. Fmoc Deprotection
(20% Piperidine/DMF)

3. Wash (DMF, DCM)

5. Couple to Resin

4. Pre-activate Intermediate
(Azetidine-COOH + HATU + DIPEA)

6. Wash (DMF)

7. Kaiser Test

Proceed to Next Cycle

Negative

Double Couple
(Repeat Steps 4-6)

Positive

End: Coupled Product
(Azetidine-CO-NH-Peptide-Resin)

Click to download full resolution via product page

Caption: Experimental workflow for HATU-mediated coupling.
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Orthogonal Protection of the Azetidine Nitrogen
The true power of the 4-(3-azetidinyloxy)benzoic acid linker lies in the ability to selectively

deprotect and functionalize the azetidine nitrogen. This requires an orthogonal protecting group

strategy, where the azetidine protecting group can be removed under conditions that leave the

N-terminal Fmoc/Boc group and the side-chain protecting groups intact. [1]

Protecting

Group

Removal

Conditions
Orthogonal To

Application

Notes
Citation

Boc

Acidic

conditions (e.g.,
TFA)

Fmoc, Cbz,
Alloc

Removed
during the
final cleavage
step. Ideal for
obtaining the
free azetidine
amine in the
final peptide.

[1]

Cbz (Z)
Hydrogenolysis

(e.g., H₂, Pd/C)
Fmoc, Boc, tBu

Allows for on-

resin

functionalization.

The peptide

remains attached

to the support

while the Cbz

group is

removed,

exposing the

azetidine for

further reaction.

[1]

| Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fmoc, Boc, tBu | Provides another orthogonal handle

for on-resin modification under very mild conditions. | |

Final Cleavage and Deprotection
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Once the peptide synthesis is complete, the peptide must be cleaved from the solid support,

and all side-chain protecting groups must be removed. The choice of cleavage cocktail

depends on the amino acid composition of the peptide.

Standard Cocktail (Reagent K): A robust, general-purpose cocktail.

Composition: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole,

2.5% 1,2-Ethanedithiol (EDT). [12] * Procedure:

Wash the final peptide-resin with DCM and dry under vacuum.

Add Reagent K to the resin (approx. 10 mL per gram of resin).

Stir at room temperature for 2-4 hours. Peptides containing multiple arginine residues

may require longer. [13] 4. Filter the resin and collect the filtrate.

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl

ether.

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under

vacuum.

The azetidine ring has been shown to be stable to strong acidic cleavage conditions, such as

90:5:5 TFA/TIS/CH₂Cl₂. [1]

Troubleshooting Common Issues
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Problem Possible Cause Recommended Solution

Incomplete Coupling (Positive

Kaiser Test)

Insufficient activation or steric

hindrance.

Perform a second coupling

(double couple). Consider

increasing the reaction time or

switching to a more potent

activator like COMU.

Low Final Yield

Poor solubility of the

intermediate or growing

peptide chain.

Ensure the intermediate is fully

dissolved before adding to the

resin. For aggregating

sequences, consider using

"magic bullet" solvents like a

small percentage of DMSO in

DMF.

Unexpected Side Products

Racemization during

activation. Guanidinylation of

N-terminus.

Ensure the use of an additive

like HOBt or Oxyma if using

carbodiimides. Avoid excessive

equivalents of uronium

reagents (HATU/HBTU) or use

a phosphonium reagent

(PyBOP) instead.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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